molecular formula C7H5F4NO B1408035 3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227598-71-1

3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1408035
CAS No.: 1227598-71-1
M. Wt: 195.11 g/mol
InChI Key: RXWRDANIWZYZSO-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine ( 1227598-71-1) is a fluorinated pyridine derivative of significant interest in advanced chemical research and development. With a molecular formula of C 7 H 5 F 4 NO and a molecular weight of 195.11 g/mol, this compound is part of the important class of Trifluoromethylpyridine (TFMP) derivatives . The unique properties of the trifluoromethyl group—its strong electron-withdrawing nature and high lipophilicity—combined with the characteristics of the pyridine ring, make this compound a valuable building block for designing novel active ingredients . TFMP derivatives are key structural motifs in the discovery and synthesis of modern agrochemicals and pharmaceuticals . In agrochemical R&D, such compounds are investigated for creating new pesticides, herbicides, and fungicides . In the pharmaceutical industry, the incorporation of the TFMP moiety can profoundly impact a molecule's biological activity, metabolic stability, and cell membrane permeability, making it a crucial element in developing new therapeutic agents . This specific compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-fluoro-4-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c1-13-4-2-3-12-6(5(4)8)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWRDANIWZYZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with a fluorinating agent. For example, starting from 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine, the chlorine atom can be replaced by a fluorine atom using a fluorinating reagent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. High-temperature vapor-phase reactions using transition metal-based catalysts, such as iron fluoride, can be employed to achieve the desired fluorination . These methods are advantageous for large-scale production due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Coupling Reactions: Palladium-based catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

    Aminopyridine Derivatives: Formed through nucleophilic substitution reactions.

    Aldehydes and Carboxylic Acids: Resulting from oxidation of the methoxy group.

    Biaryl Derivatives: Produced via coupling reactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine is largely dependent on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets by influencing its electronic and steric properties . Additionally, the methoxy group can participate in hydrogen bonding interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Electronic Effects

The biological and physicochemical properties of pyridine derivatives are highly sensitive to substituent positions. Below is a comparative analysis of key analogs:

Table 1: Substituent Positioning and Functional Group Comparison
Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Biological Activity (Noted in Evidence)
3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine 2-CF₃, 3-F, 4-OCH₃ Trifluoromethyl, Fluoro, Methoxy ~225.1* Not explicitly reported
3-Methoxy-4-(trifluoromethyl)pyridine 3-OCH₃, 4-CF₃ Trifluoromethyl, Methoxy ~207.1 Intermediate for drug synthesis
2,3-Dimethoxy-5-(trifluoromethyl)pyridine 2-OCH₃, 3-OCH₃, 5-CF₃ Methoxy (×2), Trifluoromethyl ~251.1 Not explicitly reported
UDO (CYP51 inhibitor) Complex pyridine-piperazine scaffold Chlorophenyl, Trifluoromethyl ~477.9 Anti-T. cruzi activity

*Calculated based on molecular formula.

Key Observations:

  • Trifluoromethyl Position: indicates that the position of the trifluoromethyl group (e.g., 2 vs. 3 vs. However, in other contexts (e.g., CYP51 inhibition), bulkier substituents like trifluoromethyl may enhance target binding .
  • Fluorine vs. Methoxy: The fluorine at position 3 in the target compound likely increases metabolic stability compared to methoxy-substituted analogs (e.g., 3-Methoxy-4-(trifluoromethyl)pyridine) due to reduced susceptibility to oxidative metabolism .
  • Synergistic Effects: The combination of fluorine (electron-withdrawing) and methoxy (electron-donating) groups may balance lipophilicity and solubility, a critical factor in drug bioavailability.

Pharmacological Activity

  • CYP51 Inhibition: Pyridine derivatives like UDO and UDD () exhibit anti-parasitic activity by inhibiting CYP51. The trifluoromethyl group in these compounds enhances enzyme binding, suggesting that the trifluoromethyl group in the target compound could similarly contribute to target affinity .
  • Antibacterial Potential: highlights that chloro or dichloro substitutions on pyridine enhance MurA inhibition. The fluorine in the target compound may offer comparable electronic effects but with improved selectivity due to its smaller size .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP (lipophilicity), which may enhance membrane permeability but reduce aqueous solubility. The methoxy group at position 4 could partially counterbalance this by introducing polarity .
  • Metabolic Stability: Fluorine at position 3 likely reduces oxidative metabolism, as seen in other fluorinated pharmaceuticals, prolonging half-life compared to non-fluorinated analogs .

Biological Activity

3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. The presence of both a trifluoromethyl group and a methoxy group on the pyridine ring enhances its solubility and biological reactivity, making it an interesting candidate for further study.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H5F4NO\text{C}_7\text{H}_5\text{F}_4\text{N}O

This compound is characterized by:

  • A pyridine ring which contributes to its aromatic properties.
  • A trifluoromethyl group (-CF₃) known for enhancing biological activity through increased lipophilicity and metabolic stability.
  • A methoxy group (-OCH₃) that improves solubility in organic solvents.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This section summarizes key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that trifluoromethyl-pyridine derivatives possess significant antimicrobial properties. For instance, the compound has demonstrated effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Herbicidal and Pesticidal Applications

This compound has been identified as a promising candidate for use in agriculture as a herbicide and pesticide. Its structural features allow it to inhibit specific enzymes involved in pest metabolism, thus enhancing its efficacy against various agricultural pests and weeds .

Case Study 1: Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications for both its use as a pesticide and its safety profile in pharmaceuticals .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the pyridine ring significantly affect the compound's biological activity. The presence of electron-withdrawing groups like trifluoromethyl increases potency against certain pathogens compared to analogs without these substitutions .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
This compoundFluorine and trifluoromethyl groupsEffective against pests; potential pharmaceutical applications
2-Methoxy-4-(trifluoromethyl)pyridineSimilar methoxy and trifluoromethyl groupsHigh demand in agriculture as an herbicide
2-Fluoro-5-(trifluoromethyl)pyridineContains fluorine and trifluoromethyl groupsExhibits high biological activity against pests

Q & A

Q. What are the recommended synthetic strategies for preparing 3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

  • Fluorination and Methoxy Introduction : Use nucleophilic aromatic substitution (SNAr) with KF/K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C to introduce fluorine and methoxy groups .
  • Trifluoromethylation : Employ Umemoto’s reagent or CF₃Cu under catalytic conditions to install the trifluoromethyl group at the 2-position .
  • Purification : Chromatography or recrystallization from ethanol/water mixtures improves purity (>95%).

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Reference
FluorinationKF, DMF, 90°C, 12 h65–7090
TrifluoromethylationCF₃Cu, Pd(OAc)₂, DMSO, 110°C50–5585
Methoxy IntroductionNaOMe, CuI, DMF, 80°C7592

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (≤1.0 Å) resolves fluorine/methoxy positional disorder .
  • Multinuclear NMR : ¹⁹F NMR (δ -60 to -70 ppm for CF₃; δ -180 ppm for F) and ¹H NMR (δ 3.8–4.0 ppm for OCH₃) confirm substituent positions .
  • Computational Analysis : DFT calculations (B3LYP/6-311+G(d,p)) predict electrostatic potential surfaces to validate electron-withdrawing effects of CF₃ .

Q. What experimental protocols are recommended for assessing solubility and stability?

Methodological Answer:

  • Solubility : Perform shake-flask assays in buffers (pH 1–10) and solvents (e.g., DMSO, acetonitrile) at 25°C. Use HPLC-UV for quantification .
  • Thermal Stability : DSC/TGA (heating rate 10°C/min, N₂ atmosphere) identifies decomposition points (>200°C typical for trifluoromethylpyridines) .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination/methoxy functionalization be addressed?

Methodological Answer:

  • Directing Group Strategies : Use transient protecting groups (e.g., BOC) to block reactive sites. For example, BOC protection at the 4-position directs methoxy installation to the 3-position .
  • Metal-Mediated Coupling : Pd-catalyzed C–H activation with directing auxiliaries (e.g., pyridine N-oxide) enhances selectivity for fluorination .

Q. What computational tools are effective for predicting reactivity in trifluoromethylpyridine derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases) to model interactions of the CF₃ group in hydrophobic pockets .
  • Reactivity Maps : Generate Fukui indices via Gaussian 16 to identify nucleophilic/electrophilic sites for functionalization .

Q. How can researchers resolve contradictory literature data on reaction yields or spectroscopic assignments?

Methodological Answer:

  • Reproducibility Checks : Standardize solvent purity (HPLC-grade), catalyst batches, and inert atmosphere conditions .
  • Advanced NMR Techniques : 2D NOESY or HSQC clarifies ambiguous proton assignments near electronegative groups .

Q. What methodologies are suitable for studying metabolic stability in biological systems?

Methodological Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for hydroxylated or demethylated metabolites .
  • Isotope Labeling : Synthesize ¹⁸F/¹³C-labeled analogs to track metabolic pathways using PET or NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine

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